molecular formula C15H11KO11P- B12559055 Potassium quercetin phosphate CAS No. 147229-92-3

Potassium quercetin phosphate

Cat. No.: B12559055
CAS No.: 147229-92-3
M. Wt: 437.31 g/mol
InChI Key: CDVHKDUTYPQSCE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium quercetin phosphate (PQP) is a chemically modified derivative of quercetin, a flavonoid widely recognized for its antioxidant, anti-inflammatory, and antimicrobial properties. The phosphate group in PQP enhances its solubility in aqueous media compared to free quercetin, which is notoriously hydrophobic . Pharmacological studies demonstrate that intravenous administration of PQP (20 mg/kg) increases coronary blood flow in cats without significantly altering blood pressure, heart rate, or myocardial oxygen consumption. The median lethal dose (LD₅₀) of PQP in mice is 238.5 ± 26.5 mg/kg, indicating moderate toxicity .

Properties

CAS No.

147229-92-3

Molecular Formula

C15H11KO11P-

Molecular Weight

437.31 g/mol

IUPAC Name

potassium;2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;hydrogen phosphate

InChI

InChI=1S/C15H10O7.K.H3O4P/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;1-5(2,3)4/h1-5,16-19,21H;;(H3,1,2,3,4)/q;+1;/p-2

InChI Key

CDVHKDUTYPQSCE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.OP(=O)([O-])[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves reacting quercetin with phosphoric acid in the presence of a catalyst, followed by neutralization with potassium hydroxide to form potassium quercetin phosphate .

Industrial Production Methods: Industrial production of this compound often employs solvent-based methods to ensure high yield and purity. The process involves dissolving quercetin in a suitable solvent, adding phosphoric acid, and then neutralizing with potassium hydroxide. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Potassium quercetin phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Similar Compounds

Free Quercetin

  • Solubility and Bioavailability : Quercetin exhibits poor water solubility (<0.01 mg/mL), necessitating organic solvents or lipid-based carriers for bioavailability. In contrast, PQP’s phosphate group improves its solubility in phosphate buffers (e.g., 0.069 M, pH 7.8), enabling direct use in aqueous formulations .
  • Antioxidant Activity : Both compounds scavenge reactive oxygen species (ROS), but quercetin’s efficacy varies by assay. For example:
    • Superoxide Radical Scavenging : Quercetin’s IC₅₀ is 5–10 µg/mL, comparable to Z. anamalayanum rhizome oil .
    • Hydroxyl Radical Scavenging : Quercetin achieves ~70% inhibition at 50 µg/mL, similar to PQP’s hypothesized activity .
  • Antimicrobial Synergy: Quercetin synergizes with antibiotics like minocycline and rifampicin (FICI ≤ 0.5) against methicillin-resistant Staphylococcus aureus (MRSA). PQP’s phosphate group may enhance membrane permeability, promoting potassium ion leakage and antibiotic potentiation, though direct data are lacking .

Quercetin-Morin-Rutin Combinations

  • Synergistic Effects : Ternary mixtures of quercetin, morin, and rutin show additive or synergistic effects (FICI ≤ 0.5) with cephalosporins and carbapenems against MRSA. PQP’s mechanism may differ due to its ionic phosphate group, which could disrupt bacterial membranes more effectively .
  • Antioxidant Capacity : Morin and rutin contribute to ROS scavenging but are less potent than quercetin. PQP’s structural modification may amplify its redox activity in physiological buffers .

Calcium Phosphate-Quercetin Nanocomposite (CPQN)

  • Multifunctionality : CPQN combines quercetin’s antioxidant properties with pH-sensitive fluorescence, a feature absent in PQP. However, CPQN lacks PQP’s cardiovascular benefits, such as coronary flow enhancement .
  • Bioavailability: Both compounds improve solubility, but CPQN’s nanoparticle structure may enhance tissue targeting compared to PQP’s ionic formulation .

Other Polyphenols (e.g., Berberine, Gallic Acid)

  • Antioxidant Comparison: Gallic acid exhibits higher total phenolic content (TPC) and antioxidant capacity (TAC) than quercetin derivatives in plant extracts. PQP’s activity is likely intermediate between quercetin and gallic acid .
  • Chromatographic Separation : Unlike quercetin, berberine requires acetonitrile-phosphate buffers for HPLC detection, highlighting differences in polarity and formulation stability .

Key Data Tables

Table 1: Solubility and Pharmacokinetic Properties

Compound Solubility in Water Bioavailability Enhancer Key Pharmacological Effect
Potassium Quercetin Phosphate High (phosphate buffers) Ionic solubility Coronary flow enhancement
Free Quercetin Low (<0.01 mg/mL) Cyclodextrins, lipids ROS scavenging
CPQN Moderate (nanoparticle) Nanoparticle structure pH-sensitive fluorescence

Table 2: Antioxidant and Antimicrobial Activity

Compound Superoxide IC₅₀ (µg/mL) Hydroxyl Inhibition (%) Antimicrobial Synergy (FICI)
This compound Not reported Inferred ~70% Theoretical synergy
Free Quercetin 5–10 70 (at 50 µg/mL) ≤0.5 with antibiotics
Morin + Rutin 15–20 60–65 ≤0.5 with cephalosporins

Research Implications and Limitations

PQP’s enhanced solubility and cardiovascular effects position it as a promising candidate for ischemic heart disease. However, direct comparisons with quercetin derivatives in standardized assays (e.g., identical FICI or ROS models) are sparse. Future studies should explore PQP’s synergy with antibiotics and its long-term toxicity profile.

Q & A

Q. What are the standard methods for validating quercetin purity in plant extracts, and how is TLC applied in this process?

Thin-layer chromatography (TLC) is a critical method for validating quercetin purity. Researchers dissolve extracts and standard quercetin in methanol, spot them on activated TLC plates, and develop the plates using ethyl acetate, acetic acid, formic acid, and water (100:11:11:26 v/v) as the mobile phase. Purity is confirmed by comparing Rf values and spot patterns between samples and standards .

Q. How can UV-Vis spectrophotometry be optimized to quantify quercetin oxidation kinetics?

Kinetic UV absorbance measurements (190–400 nm) are used to monitor quercetin oxidation by agents like KIO₃ or K₂Cr₂O₇. Researchers prepare calibration curves (4–20 mg/mL) in methanol or phosphate buffer (pH 7.4) and validate inter-day/intra-day precision. Oxidation rates are calculated using absorbance changes at λmax (e.g., 377 nm) over time, with triplicate measurements ensuring reproducibility .

Q. What in vitro assays are recommended to assess quercetin’s antioxidant activity?

Common assays include:

  • DPPH/ABTS radical scavenging : Measure reduction in radical absorbance at 517 nm (DPPH) or 734 nm (ABTS).
  • Superoxide dismutase (SOD) activity : Quantify inhibition of quercetin auto-oxidation.
  • Lipid peroxidation assays : Use thiobarbituric acid reactive substances (TBARS) to measure malondialdehyde (MDA) levels in liver homogenates .

Advanced Research Questions

Q. How can discrepancies in UDP-glucose levels during metabolic engineering of quercetin glycosides be resolved?

In Bacillus subtilis strains engineered to produce isoquercitrin, UDP-glucose levels may not correlate with product titers due to substrate depletion or enzyme bottlenecks. Researchers should:

  • Monitor intracellular UDP-glucose via HPLC and compare with quercetin consumption rates.
  • Overexpress upstream genes (e.g., pgcA for glucose phosphate mutase) and use stronger promoters (e.g., PsrfA) to enhance flux.
  • Validate pathway efficiency using enzyme activity assays (e.g., glucose-1-phosphate uridyltransferase) .

Q. What experimental designs mitigate variability in hepatoprotective studies of quercetin using ethanol-induced liver injury models?

Key strategies include:

  • Dose standardization : Pre-test quercetin doses (e.g., 50–100 mg/kg) against vehicle controls (Tween 80).
  • Ethanol administration : Administer 50% ethanol (5 mL/kg) 3 hours post-quercetin dosing to simulate acute injury.
  • Endpoint selection : Measure ALT, AST, ALP, and albumin levels alongside histopathology (hematoxylin-eosin staining) to assess liver function and oxidative stress markers (e.g., MDA) .

Q. How can solubility and stability of quercetin in phosphate buffers be optimized for pharmacological studies?

  • pH adjustment : Use Sorenson’s phosphate buffer (pH 7.4) to mimic physiological conditions.
  • Co-solvents : Add methanol (<20% v/v) to enhance solubility without disrupting UV quantification.
  • Degradation kinetics : Perform accelerated stability studies under varying temperatures (4–37°C) and monitor absorbance changes at λmax over 24–72 hours .

Q. What mechanistic approaches elucidate quercetin’s dual inhibition of phosphodiesterase (PDE4) and phospholipase C (PLCβ)?

  • Enzyme assays : Measure PDE4 activity via cAMP hydrolysis inhibition and PLCβ activity via inositol phosphate synthesis reduction.
  • Calcium signaling : Use fluorometric assays (e.g., Fura-2 AM) to quantify intracellular Ca²⁺ responses to histamine or bradykinin in airway smooth muscle cells.
  • In vivo validation : Nebulize quercetin (100 μM) in murine asthma models and measure methacholine-induced airway resistance changes .

Methodological Notes

  • Data contradiction analysis : When conflicting results arise (e.g., UDP-glucose levels vs. product titers), cross-validate using orthogonal methods (HPLC, enzyme assays) and statistical tests (t-tests, ANOVA) to identify bottlenecks .
  • Ethical compliance : Follow ARRIVE guidelines for animal studies, including anesthesia protocols (ketamine) and minimization of suffering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.